6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide
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Overview
Description
6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxy group at the 6th position of the indole ring, a thiophen-3-ylmethyl group attached to the nitrogen atom, and a carboxamide group at the 2nd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be attached to the nitrogen atom of the indole ring through a nucleophilic substitution reaction using thiophen-3-ylmethyl chloride in the presence of a base such as sodium hydride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and thiophen-3-ylmethyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiophen-3-ylmethyl chloride in the presence of sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms involving indole derivatives.
Chemical Biology: The compound is used in chemical biology research to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors, such as G-protein coupled receptors or nuclear receptors, to modulate their activity.
Inhibiting Enzymes: The compound may inhibit the activity of enzymes involved in key biological processes, such as kinases or proteases.
Modulating Signaling Pathways: It can modulate signaling pathways, such as the MAPK or PI3K/Akt pathways, to influence cellular responses.
Comparison with Similar Compounds
6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
6-methoxy-1H-indole-2-carboxamide: Lacks the thiophen-3-ylmethyl group, which may result in different biological activities.
N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide: Lacks the methoxy group, which may affect its chemical reactivity and biological properties.
6-methoxy-N-(phenylmethyl)-1H-indole-2-carboxamide: Contains a phenylmethyl group instead of a thiophen-3-ylmethyl group, which may influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-19-12-3-2-11-6-14(17-13(11)7-12)15(18)16-8-10-4-5-20-9-10/h2-7,9,17H,8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMCTZAACVKFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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